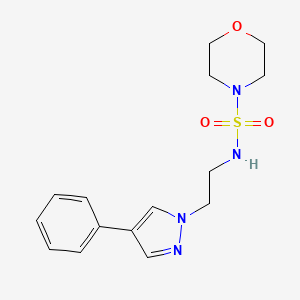![molecular formula C26H23NO4 B2551377 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid CAS No. 2411264-22-5](/img/structure/B2551377.png)
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the cyclopropyl and benzoic acid moieties adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid typically involves multiple steps:
Formation of the Fmoc-protected amine: The initial step involves the protection of an amine group with the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Benzoic Acid Attachment: The final step involves the attachment of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using a base such as piperidine.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Piperidine is commonly used for Fmoc deprotection.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogenating agents.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Deprotected amines.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, revealing the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3,5-difluoro-benzoic acid
- 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]propanoic acid
Uniqueness
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is unique due to the presence of the cyclopropyl group, which adds strain and reactivity to the molecule. This makes it distinct from other Fmoc-protected compounds, which may not have such strained ring systems.
Eigenschaften
IUPAC Name |
3-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)17-6-5-7-18(14-17)26(12-13-26)16-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSONJSGGNAHTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC(=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2551303.png)
![methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate](/img/structure/B2551304.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)


![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
![N-(2-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2551315.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
